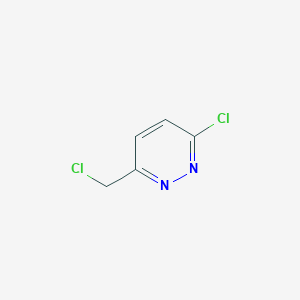

3-Chloro-6-(chloromethyl)pyridazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazine derivatives can involve several methodologies, including the microwave-assisted synthesis which has proven to be an efficient method for creating such compounds. For instance, the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines under microwave conditions have been utilized for the rapid synthesis of substituted pyridazines (Hoogenboom, Moore, & Schubert, 2006). Another approach involves the nucleophilic substitution reactions which have been applied to the synthesis of chloro and chloromethyl substituted triazolo[4,3-b]pyridazines, revealing insights into their molecular aggregation and structure (Katrusiak & Katrusiak, 2010).

Molecular Structure Analysis

The structural analysis of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction techniques, coupled with Density Functional Theory (DFT) calculations, have been employed to elucidate the molecular structures, providing detailed insights into their geometrical conformations and electronic properties. For example, studies on similar pyridazine analogs have highlighted the importance of intermolecular interactions and the role of substituents in determining the crystal packing and stability of these molecules (Sallam et al., 2021).

Wissenschaftliche Forschungsanwendungen

Field: Agrochemical and Pharmaceutical Industries

- Application : 3-Chloro-6-(chloromethyl)pyridazine is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . These compounds have found applications in the agrochemical and pharmaceutical industries .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that 2-chloro-5-(chloromethyl)pyridine can be chlorinated under certain conditions to yield products like chloro-bis(trifluoromethyl)pyridine . It’s plausible that a similar process could be used with 3-Chloro-6-(chloromethyl)pyridazine.

- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Field: Medicinal Chemistry

- Application : Pyridazine and its derivatives, including pyridazinone, have been shown to be ‘privileged structures’ in medicinal chemistry . They are used as core scaffolds in many drug discovery programs .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that various pyridazine-based scaffolds have been utilized against a range of biological targets and physiological effects .

- Results or Outcomes : Pyridazine derivatives have been demonstrated to possess a wide range of pharmacological activities such as antipyretic, anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Field: Agrochemical Industry

- Application : Various pyridazinone derivatives are well known as agrochemicals .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that the pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

- Results or Outcomes : Many such compounds have been used as commercially drugs and agrochemicals. Examples include anti-platelet agent Zardaverine, anti-inflammatory agent Emorfazone and herbicide agents Pyridaben and Norflurazon .

Sure, here are some additional potential applications of pyridazine derivatives, which could potentially include 3-Chloro-6-(chloromethyl)pyridazine .

Field: Anticholinesterase Inhibitors

- Application : Pyridazine derivatives have been tested for acetyl cholinesterase inhibitor activity . This is particularly relevant in the treatment of conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine in certain areas of the brain .

- Methods of Application : A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested . Among these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine showed 100 times more selectivity for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

- Results or Outcomes : The compound showed significant potential as an anticholinesterase inhibitor, which could have implications for the treatment of neurodegenerative diseases like Alzheimer’s .

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

3-chloro-6-(chloromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUSBPVIYJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626249 | |

| Record name | 3-Chloro-6-(chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(chloromethyl)pyridazine | |

CAS RN |

120276-59-7 | |

| Record name | 3-Chloro-6-(chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

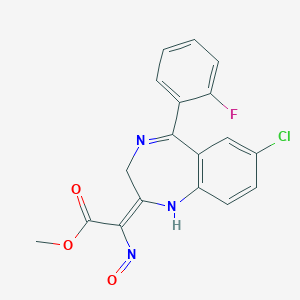

![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)

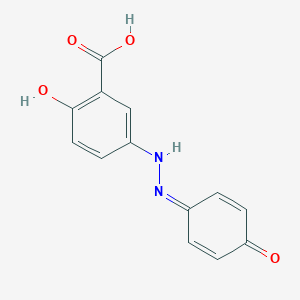

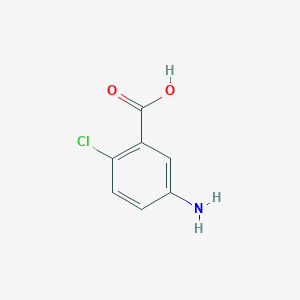

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)